molecular formula C16H16N4O2S B216272 5-methyl-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

5-methyl-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

Cat. No.: B216272
M. Wt: 328.4 g/mol
InChI Key: CECAQXSVKDGUBM-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through the cyclization of appropriate thiosemicarbazide derivatives. The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes. The final step involves the coupling of the thiadiazole and isoxazole intermediates under suitable conditions to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups will produce amines.

Scientific Research Applications

5-methyl-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole and isoxazole rings may interact with enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
  • N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

Uniqueness

5-methyl-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiadiazole and isoxazole rings in a single molecule allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

5-methyl-3-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H16N4O2S/c1-9(2)15-18-19-16(23-15)17-14(21)12-10(3)22-20-13(12)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,17,19,21)

InChI Key

CECAQXSVKDGUBM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C(C)C

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C(C)C

solubility

46.1 [ug/mL]

Origin of Product

United States

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